2,3-Dimethyl-1-benzofuran-5-amine
Overview
Description
2,3-Dimethyl-1-benzofuran-5-amine is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure. The specific structure of 2,3-dimethyl-1-benzofuran-5-amine suggests that it has methyl groups at the 2 and 3 positions of the benzofuran ring and an amine group at the 5 position.
Synthesis Analysis
The synthesis of 2,3-disubstituted benzofurans, which would include compounds like 2,3-dimethyl-1-benzofuran-5-amine, can be achieved through a method involving acrolein dimer and 1,3-dicarbonyl compounds. This method utilizes N-bromosuccinimide (NBS) as an oxidizing agent and involves a Lewis acid-catalyzed reaction. The synthesis has been applied to create commercial drug molecules, indicating its relevance and utility in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 2,3-dimethyl-1-benzofuran-5-amine would be analyzed based on the general structure of benzofurans. The presence of methyl groups at the 2 and 3 positions could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving benzofurans can be complex, as demonstrated by the cascade reactions described in the synthesis of 2-benzofuran-2-ylacetamides. These reactions involve sequential catalysis by palladium in two different oxidation states, indicating that benzofurans can participate in multi-step reaction pathways involving various catalysts and intermediates . This suggests that 2,3-dimethyl-1-benzofuran-5-amine could also undergo similar complex reactions under the right conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,3-dimethyl-1-benzofuran-5-amine are not detailed in the provided papers, general properties of benzofurans can be inferred. Benzofurans typically exhibit aromaticity, which contributes to their stability and chemical behavior. The physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and their positions on the benzofuran core.
Scientific Research Applications
Analytical Properties and Identification
- Identification in Substituted Phenethylamine Derivatives : The analytical properties of 2,3-dimethyl-1-benzofuran-5-amine were examined in a study focusing on substituted phenethylamine derivatives. The research identified this compound using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) (Liu et al., 2017).
Synthesis and Chemical Reactions
- Cascade Reactions in Synthesis : A study on cascade reactions demonstrated a new synthesis method for 2-benzofuran-2-ylacetamides, involving sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols (Gabriele et al., 2007).
- Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines : Research on in situ generated benzofuran-2-amine, closely related to 2,3-dimethyl-1-benzofuran-5-amine, focuses on reactions leading to the formation of benzofuro[2,3-b]pyridine and 4-trifluoromethyl-α-carbolines (Iaroshenko et al., 2008).
Applications in Analytical Chemistry
- Fluorescence Assay for Amines : A study developed a fluorescence assay for amines based on the dimerization of benzofuran-2-boronic acid, which is structurally related to 2,3-dimethyl-1-benzofuran-5-amine, in the presence of palladium catalyst and amine. This method was used to detect tertiary amines like triethylamine (Tange et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2,3-dimethyl-1-benzofuran-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDDRBNHBYQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498548 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1-benzofuran-5-amine | |
CAS RN |
3782-22-7 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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